4,4,4-Trichloro-3-hydroxybutanoic acid

Übersicht

Beschreibung

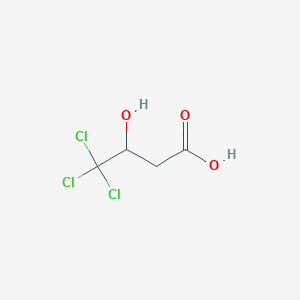

4,4,4-Trichloro-3-hydroxybutanoic acid is an organic compound with the molecular formula C₄H₅Cl₃O₃ It is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trichloro-3-hydroxybutanoic acid typically involves the chlorination of 3-hydroxybutanoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and appropriate catalysts to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process includes steps such as purification and crystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4,4-Trichloro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms.

Major Products Formed:

Oxidation: Formation of 4,4,4-trichloro-3-oxobutanoic acid or 4,4,4-trichlorobutanoic acid.

Reduction: Formation of 4,4,4-trichloro-3-hydroxybutanol or dechlorinated derivatives.

Substitution: Formation of 4,4,4-trichloro-3-amino butanoic acid or 4,4,4-trichloro-3-thiobutanoic acid.

Wissenschaftliche Forschungsanwendungen

Wound Healing

TCHBA has been investigated for its role in enhancing wound healing. Research indicates that it can promote faster recovery with reduced scarring when applied topically. The compound acts as a transforming growth factor-beta (TGF-β) mimic, which is crucial in regulating cellular processes involved in tissue repair and regeneration. Studies have shown that formulations containing TCHBA can significantly improve outcomes in wound healing scenarios compared to standard treatments .

Dermatological Treatments

The compound is also being explored for treating various skin conditions such as psoriasis, dermatitis, and acne. Its mechanism involves modulating the proliferation and differentiation of keratinocytes, thereby addressing the abnormal cell growth characteristic of these conditions. Clinical trials have demonstrated that TCHBA-based treatments can lead to significant improvements in skin appearance and function .

Synthetic Methods

The synthesis of TCHBA typically involves the reduction of 4,4,4-trichloro-3-oxobutanoate using biological methods such as fermentation with baker's yeast (Saccharomyces cerevisiae). This method not only provides a route to produce enantiomerically pure forms of the compound but also highlights the potential for sustainable chemical processes .

| Synthesis Method | Yield | Chirality |

|---|---|---|

| Yeast Reduction | 70% | High enantiomeric excess (ee > 98%) |

Toxicity Profile

TCHBA is classified as a skin irritant and can cause serious eye irritation upon contact. Safety data sheets recommend handling it with care due to its potential harmful effects on human health .

Environmental Impact

Research on chlorinated compounds like TCHBA emphasizes the need for careful management due to their persistence in the environment and potential toxicological effects on aquatic ecosystems .

Clinical Trials

A series of clinical trials have been conducted to assess the efficacy of TCHBA in treating dermatological conditions. One notable study involved patients with chronic wounds who were treated with a topical formulation containing TCHBA. Results indicated a statistically significant reduction in healing time and scarring compared to control groups receiving standard care .

Agricultural Applications

In agriculture, TCHBA has been evaluated for its potential as a plant growth regulator. Preliminary studies suggest that it may enhance growth rates and resistance to certain pathogens, making it a candidate for further exploration in crop management strategies .

Wirkmechanismus

The mechanism by which 4,4,4-Trichloro-3-hydroxybutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

4,4,4-Trichloro-3-oxobutanoic acid: Similar structure but with a ketone group instead of a hydroxyl group.

4,4,4-Trichlorobutanoic acid: Lacks the hydroxyl group, resulting in different chemical properties.

4,4,4-Trichloro-3-amino butanoic acid: Contains an amino group instead of a hydroxyl group.

Uniqueness: 4,4,4-Trichloro-3-hydroxybutanoic acid is unique due to the combination of three chlorine atoms and a hydroxyl group on the butanoic acid backbone

Biologische Aktivität

4,4,4-Trichloro-3-hydroxybutanoic acid (TCHBA) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on TCHBA, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

TCHBA is characterized by a trichlorinated structure with a hydroxyl group, which contributes to its unique biological activity. Its molecular formula is CHClO, and it is classified under hydroxy acids. The presence of chlorine atoms significantly influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

1. Antimicrobial Activity:

Research indicates that TCHBA exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes. A study highlighted the compound's inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

2. Cytotoxic Effects:

TCHBA has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that TCHBA induces apoptosis in specific cancer cells, including breast and colon cancer lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .

3. Anti-inflammatory Properties:

TCHBA has been reported to possess anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation. The compound appears to inhibit the production of pro-inflammatory cytokines, thus potentially alleviating symptoms associated with inflammatory diseases .

Table 1: Biological Activities of TCHBA

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of TCHBA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity in Cancer Research

In a comparative study assessing various compounds' cytotoxicity on MDA-MB-231 breast cancer cells, TCHBA exhibited an IC50 value of 25 µg/mL, which was comparable to standard chemotherapeutic agents like cisplatin (IC50 = 20 µg/mL). This suggests that TCHBA could be explored further as a candidate for cancer therapy .

Research Findings

Recent investigations into TCHBA's biological activity have revealed promising results:

- Antioxidant Activity: TCHBA demonstrated significant antioxidant properties in DPPH and ABTS assays, indicating its potential role in mitigating oxidative stress .

- Mechanistic Insights: Studies suggest that TCHBA may modulate signaling pathways associated with cell survival and apoptosis, particularly through the NF-kB pathway .

- Safety Profile: Preliminary toxicological assessments indicate that TCHBA has a favorable safety profile at therapeutic doses; however, further studies are needed to fully elucidate its long-term effects .

Eigenschaften

IUPAC Name |

4,4,4-trichloro-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRIZWCHOZUISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282126 | |

| Record name | 3-Hydroxy-4,4,4-trichlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13159-46-1 | |

| Record name | 13159-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13159-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC24622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4,4,4-trichlorobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.